3-Methylpyrido[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the fields of chemical biology and medicinal chemistry. Their prevalence in nature is exemplified by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. ssjournals.co.in This natural abundance has inspired chemists to explore their synthetic analogues, leading to the discovery of numerous therapeutic agents. The unique structural and electronic properties conferred by the nitrogen atoms, such as their ability to form hydrogen bonds and coordinate with metal ions, make these compounds ideal for interacting with biological targets like enzymes and receptors. nih.gov Consequently, a significant percentage of pharmaceuticals approved by the FDA contain at least one nitrogen-containing heterocyclic ring. nih.gov
Overview of Pyrido[2,3-b]pyrazine (B189457) as a Privileged Scaffold in Organic and Medicinal Chemistry
The pyrido[2,3-b]pyrazine core, a fused bicyclic system of a pyridine (B92270) and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. Pyrido[2,3-b]pyrazine derivatives have been the subject of extensive research and have shown potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govikm.org.myajrconline.org Their planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions, making them attractive candidates for the design of novel therapeutic compounds. ajrconline.org For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.gov
Structural Variations and Nomenclature within the Pyrido[2,3-b]pyrazine Class
The pyrido[2,3-b]pyrazine system allows for a wide range of structural modifications, leading to a diverse class of compounds with varying properties. Substituents can be introduced at various positions on both the pyridine and pyrazine rings, influencing the molecule's electronics, steric profile, and, consequently, its biological activity.
The nomenclature of these compounds follows IUPAC guidelines, with the numbering of the fused ring system being a key aspect. The parent compound is known as pyrido[2,3-b]pyrazine. When a methyl group is attached to the third position of the pyrazine ring, the compound is named 3-Methylpyrido[2,3-b]pyrazine .
| Compound Name | Parent Scaffold | Substituent(s) |
| This compound | Pyrido[2,3-b]pyrazine | 3-methyl |
| 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol | Pyrido[2,3-b]pyrazine | 7-bromo, 2-methyl, 3-ol |
| 2,3-Dimethylpyrido[2,3-b]pyrazine | Pyrido[2,3-b]pyrazine | 2,3-dimethyl |
Research Landscape and Emerging Areas for the Pyrido[2,3-b]pyrazine System
The research landscape for pyrido[2,3-b]pyrazines is dynamic and expanding. While early studies focused on their synthesis and basic biological screening, contemporary research has branched into more specialized areas. A significant area of investigation is their application as kinase inhibitors for the treatment of cancer, including erlotinib-resistant tumors. nih.gov
Beyond medicinal chemistry, pyrido[2,3-b]pyrazine derivatives are being explored for their potential in materials science. Studies have shown that certain derivatives exhibit interesting nonlinear optical (NLO) properties, suggesting their utility in the development of advanced optical materials. rsc.org Furthermore, their ability to interact with biomolecules has led to research into their use as electrochemical DNA sensors. rsc.org The versatility of the pyrido[2,3-b]pyrazine scaffold ensures that it will remain a subject of interest for researchers in various scientific disciplines for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLERKTBUVGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634636 | |
| Record name | 3-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83769-56-6 | |
| Record name | 3-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methylpyrido 2,3 B Pyrazine and Its Derivatives
Classical and Contemporary Approaches to Pyrido[2,3-b]pyrazine (B189457) Core Formation
The construction of the pyrido[2,3-b]pyrazine core is a critical step in the synthesis of its derivatives. Over the years, various methods have been developed, ranging from classical condensation reactions to modern multicomponent strategies.
The most established and widely employed method for synthesizing the pyrido[2,3-b]pyrazine framework is the condensation reaction between pyridine-2,3-diamines and α-dicarbonyl compounds. thieme-connect.dethieme-connect.de This approach is valued for its reliability and the accessibility of the starting materials. smolecule.com
The reaction typically proceeds under acidic or basic conditions, where the amino groups of the pyridine-2,3-diamine sequentially attack the carbonyl centers of the α-dicarbonyl compound, followed by cyclization and dehydration to form the fused ring system. smolecule.com The choice of the α-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the resulting pyrido[2,3-b]pyrazine. For instance, the reaction of 2,3-diaminopyridine (B105623) with pyruvic aldehyde in refluxing ethanol (B145695) is a common method for producing 7-methylpyrido[2,3-b]pyrazine. evitachem.com
The regioselectivity of the condensation can be a significant challenge when using unsymmetrical α-dicarbonyl compounds, as it can lead to the formation of isomeric products. thieme-connect.de However, studies have shown that controlling the reaction temperature and employing specific catalytic conditions can enhance the regioselectivity. smolecule.com For example, lower temperatures in acidic solvents like acetic acid have been found to favor the formation of a single regioisomer. smolecule.com Catalysts such as zirconium(IV) oxide chloride (ZrOCl₂·8H₂O) in water and saccharin (B28170) have also been effectively used to promote these condensation reactions, often providing high yields in short reaction times. academie-sciences.frtandfonline.com
A variety of α-dicarbonyl compounds have been utilized in these reactions, including glyoxal, biacetyl, and benzil, to generate a diverse library of pyrido[2,3-b]pyrazine derivatives. thieme-connect.deacademie-sciences.fr
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, offering a streamlined approach to constructing complex molecular scaffolds in a single step. nih.govrsc.org These reactions are particularly advantageous for generating libraries of compounds for high-throughput screening.
One notable MCR for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). smolecule.comnih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and carried out in a solvent like ethanol. smolecule.comnih.gov The process involves the initial formation of an intermediate through the condensation of the aldehyde and 2-aminopyrazine, which then undergoes further reaction with the indane-1,3-dione to yield the final polycyclic product. nih.gov
Another versatile MCR is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which utilizes an isocyanide, an aldehyde, and an α-aminoazine. acs.org This reaction and its variations have been adapted to produce a wide range of nitrogen-containing heterocyclic scaffolds, including those based on the pyrido[2,3-b]pyrazine core. acs.orgmdpi.com For instance, the reaction of an isocyanide, an aldehyde, and a 2-aminopyrazine derivative can lead to the formation of imidazo[1,2-a]pyrazine (B1224502) scaffolds, which are structurally related to pyrido[2,3-b]pyrazines. mdpi.com
The key advantages of MCRs include their operational simplicity, high atom economy, and the ability to introduce molecular diversity in a single synthetic operation. These features make them highly attractive for the rapid synthesis of novel pyrido[2,3-b]pyrazine analogs for biological evaluation.
Targeted Synthesis of 3-Methylpyrido[2,3-b]pyrazine and Analogues
While general methods for scaffold construction are valuable, the targeted synthesis of specific derivatives like this compound and its functionalized analogues often requires tailored synthetic routes.
A specific synthetic route to 3-substituted pyrido[2,3-b]pyrazine derivatives starts from 4-methyl-3-nitropyridin-2-amine. ikm.org.my This precursor undergoes a series of transformations to build the pyrazine (B50134) ring. The synthesis involves the bromination of the starting material, followed by the reduction of the nitro group to an amine, yielding a diamine intermediate. ikm.org.my This diamine is then cyclized with glyoxylic acid monohydrate. Subsequent chlorination with phosphorus oxychloride (POCl₃) provides a key intermediate that can be further functionalized through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings to introduce a variety of substituents at the 3-position. ikm.org.my
The synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, a valuable intermediate for further derivatization, has been specifically described. derpharmachemica.comderpharmachemica.com This synthesis begins with the cyclization of 5-bromo-2,3-diaminopyridine with ethyl pyruvate (B1213749) in toluene (B28343) under heating conditions. derpharmachemica.comderpharmachemica.com This reaction directly furnishes the desired 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol. derpharmachemica.comderpharmachemica.com This intermediate can then be subjected to further reactions, such as etherification with ethyl chloroacetate, to introduce additional functional groups. derpharmachemica.comderpharmachemica.com
Functionalization and Derivatization Strategies
Once the pyrido[2,3-b]pyrazine core is assembled, further functionalization and derivatization are often necessary to fine-tune the biological activity of the molecule. A variety of chemical transformations can be employed to modify the scaffold at different positions.
Halogenated pyrido[2,3-b]pyrazines serve as versatile precursors for a range of cross-coupling reactions. For example, 7-bromo-8-methylpyrido[2,3-b]pyrazine (B598582) can be synthesized and subsequently used in substitution reactions. google.com Similarly, direct bromination of the pyrido[2,3-b]pyrazine ring system can provide intermediates for further modification. vulcanchem.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. ikm.org.my These reactions have been successfully applied to pyrido[2,3-b]pyrazine systems to introduce aryl, alkyl, and amino groups. ikm.org.mymdpi.comsemanticscholar.org For instance, 8-iodopyrido[2,3-b]pyrazine has been used in Suzuki couplings with arylboronic acids and in Buchwald-Hartwig aminations. mdpi.comsemanticscholar.orgresearchgate.net
Other functionalization strategies include:
N-alkylation and N-acylation: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can be alkylated or acylated to introduce various substituents. thieme-connect.de
Oxidation: The sulfur atoms in sulfanyl-substituted pyrido[2,3-b]pyrazines can be oxidized to the corresponding sulfoxides. thieme-connect.de
Direct C-H functionalization: Modern synthetic methods are increasingly exploring the direct functionalization of C-H bonds, which offers a more atom-economical approach to derivatization.
Nucleophilic aromatic substitution: Halogenated pyrido[2,3-b]pyrazines can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines and alkoxides, to introduce new functional groups. mdpi.comsemanticscholar.org
These diverse functionalization strategies provide chemists with the flexibility to synthesize a wide array of this compound derivatives with tailored properties for various applications.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyrido[2,3-b]pyrazine core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.govresearchgate.net These methods are instrumental in creating diverse libraries of derivatives for various applications. researchgate.net
The Suzuki-Miyaura coupling is a widely employed method for the arylation of halogenated pyrido[2,3-b]pyrazines. smolecule.comsemanticscholar.org This reaction typically involves the coupling of a bromo- or iodo-substituted pyrido[2,3-b]pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. semanticscholar.orgmdpi.com For instance, the reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various areneboronic acids using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base affords the corresponding arylated products. thieme-connect.com Similarly, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully coupled with phenyl- and 2-thienylboronic acids. semanticscholar.orgmdpi.com The choice of catalyst, base, and solvent system is crucial for achieving optimal yields. For example, a catalyst system of Pd(dppf)Cl₂·CH₂Cl₂, potassium carbonate, and a 1,4-dioxane/water solvent mixture has been found to be highly effective for the Suzuki coupling of 3-chloro-substituted pyrido[2,3-b]pyrazines. ikm.org.my
The Buchwald-Hartwig amination provides a direct route for the introduction of amino groups onto the pyrido[2,3-b]pyrazine scaffold. smolecule.comresearchgate.net This reaction involves the palladium-catalyzed coupling of a halogenated pyrido[2,3-b]pyrazine with an amine. rsc.orgresearchgate.net A common catalytic system for this transformation is Pd₂(dba)₃ in the presence of a phosphine (B1218219) ligand such as Xantphos or BINAP, and a strong base like cesium carbonate or sodium tert-butoxide. smolecule.comikm.org.my This methodology has been successfully applied to synthesize a variety of N-arylated and N-alkylated pyrido[2,3-b]pyrazine derivatives. thieme-connect.comikm.org.myresearchgate.net For example, the reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with amines like 3-dimethylaminopropylamine (B130723) and 4-methylpiperazine has been achieved using a Pd₂(dba)₃/rac-BINAP catalytic system. thieme-connect.com
| Reaction Type | Substrate | Reagent | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Suzuki Coupling | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 8-Phenyl-2,3-diphenylpyrido[2,3-b]pyrazine | 42 | semanticscholar.orgmdpi.com |
| Suzuki Coupling | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 8-(2-Thienyl)-2,3-diphenylpyrido[2,3-b]pyrazine | 75 | semanticscholar.orgmdpi.com |
| Buchwald-Hartwig Amination | 3-Chloro-8-methylpyrido[2,3-b]pyrazine | Various amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | DMF | 3-Amino-8-methylpyrido[2,3-b]pyrazine derivatives | - | ikm.org.my |
| Buchwald-Hartwig Amination | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 3-Dimethylaminopropylamine | Pd₂(dba)₃/rac-BINAP | NaOtBu | Toluene | N-(2,3-Diphenylpyrido[2,3-b]pyrazin-7-yl)-N',N'-dimethylpropane-1,3-diamine | - | thieme-connect.com |
Substitution Reactions and Heterocyclizations
Substitution reactions offer a direct way to introduce various functional groups onto the pyrido[2,3-b]pyrazine ring system. evitachem.comsmolecule.com Nucleophilic substitution reactions are particularly common, allowing for the displacement of leaving groups such as halogens with a variety of nucleophiles. evitachem.com For instance, the 8-iodo group of 8-iodopyrido[2,3-b]pyrazine can be directly substituted by alkylamino, benzylamino, hydrazine, and aryloxy groups. grafiati.com
Heterocyclization reactions represent a fundamental approach to constructing the pyrido[2,3-b]pyrazine core itself. rsc.org A prevalent method involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. thieme-connect.de For example, the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions leads to the formation of 7-methylpyrido[2,3-b]pyrazine. evitachem.com Another important heterocyclization strategy is the multicomponent reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid in ethanol. nih.gov This approach provides a one-pot synthesis of complex pyrido[2,3-b]pyrazine derivatives in good yields. smolecule.comnih.gov
Furthermore, intramolecular heterocyclization of appropriately substituted pyridine (B92270) precursors is a key strategy. For example, the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds, involves the acylation or thioacylation of an o-aminonicotinonitrile followed by intramolecular cyclization. rsc.org
| Reaction Type | Starting Materials | Conditions | Product | Yield (%) | Reference |
| Heterocyclization | 2,3-Diaminopyridine, Pyruvic aldehyde | Ethanol, Reflux | 7-Methylpyrido[2,3-b]pyrazine | - | evitachem.com |
| Multicomponent Heterocyclization | Indane-1,3-dione, Aromatic aldehyde, 2-Aminopyrazine | p-TSA, Ethanol, Reflux | Substituted pyrido[2,3-b]pyrazine derivatives | 82-89 | nih.gov |
| Intramolecular Heterocyclization | Acylated/Thioacylated o-aminonicotinonitrile | - | Pyrido[2,3-d]pyrimidine derivatives | - | rsc.org |
Aromatization of Partially Reduced Pyrido[2,3-b]pyrazine Systems
The synthesis of pyrido[2,3-b]pyrazines can also be achieved through the aromatization of partially hydrogenated precursors. thieme-connect.de This strategy often involves the initial construction of a di- or tetrahydro-pyrido[2,3-b]pyrazine ring system, followed by an oxidation step to introduce the aromaticity.
One common approach involves the reaction of a diaminopyridine with a suitable precursor to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized. For example, reacting 2,3-diamino-6-methylpyridine with diethyl oxalate (B1200264) leads to a dihydropyrido[2,3-b]pyrazine intermediate that can be aromatized via air oxidation. Another example is the oxidation of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one using iodine in an aqueous potassium iodide solution to yield the corresponding aromatic pyrido[2,3-b]pyrazin-2(1H)-one. thieme-connect.de
Similarly, partially hydrogenated pyridine rings within the pyrido[2,3-b]pyrazine system can be aromatized. For instance, 5,6-dihydropyrido[2,3-b]pyrazines can be oxidized to their aromatic counterparts by air. thieme-connect.de The choice of oxidizing agent is critical and depends on the specific substrate. Common oxidizing agents include potassium permanganate, selenium dioxide, and air. thieme-connect.de This two-step approach of cyclization followed by aromatization provides a versatile route to various substituted pyrido[2,3-b]pyrazines.
| Precursor | Oxidizing Agent | Product | Reference |
| 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione intermediate | Air | 6-Methylpyrido[2,3-b]pyrazine-2,3-dione | |
| 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | Iodine/Potassium Iodide | Pyrido[2,3-b]pyrazin-2(1H)-one | thieme-connect.de |
| 5,6-Dihydropyrido[2,3-b]pyrazine | Air | Pyrido[2,3-b]pyrazine | thieme-connect.de |
Spectroscopic and Structural Elucidation of 3 Methylpyrido 2,3 B Pyrazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of pyrido[2,3-b]pyrazine (B189457) derivatives by providing detailed information about the chemical environment of individual atoms.
¹H NMR spectra of pyrido[2,3-b]pyrazine analogues typically exhibit characteristic signals for the aromatic protons on the fused ring system. For instance, in a (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine derivative, a singlet corresponding to the methyl group protons appears at approximately δ 1.23 ppm. ssjournals.co.in The aromatic protons resonate in the downfield region, generally between δ 6.49 and 8.28 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern of the aromatic rings. ssjournals.co.in A singlet observed around δ 9.60 ppm can be attributed to an NH proton, confirming the presence of an amino group. ssjournals.co.in
In the case of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the ¹H NMR spectrum in CDCl₃ shows signals at δ 9.10 (d, 1H), 8.58 (d, 1H), 7.59 (m, 2H), 7.46 (m, 2H), and 7.10 (m, 2H). nih.gov The unbrominated analogue, 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, displays proton signals at δ 9.50 (d, 1H), 8.79 (d, 1H), 7.90 (dd, 1H), 7.59 (m, 2H), 7.38 (dd, 2H), and 7.10 (m, 2H) in the same solvent. nih.gov For 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine, the methyl group protons appear as a singlet at δ 2.81 ppm, while the aromatic protons are observed at δ 9.07 (s, 1H) and 8.90 (s, 1H). ikm.org.my
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the carbon signals are observed at δ 155.14, 149.73, 148.44, 148.03, 140.83, 140.36, 138.89, 135.82, 130.88, 130.66, 130.33, 130.07, 127.78, 127.72, and 120.81. nih.gov The corresponding unbrominated compound shows carbon resonances at δ 154.28, 149.68, 149.31, 147.68, 141.17, 140.56, 137.63, 135.62, 130.60, 130.46, 129.96, 129.45, 127.70, 127.64, and 125.12. nih.gov In 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine, the carbon signals appear at δ 154.31, 147.22, 146.86, 146.58, 146.43, 136.44, and 123.62. ikm.org.my
Table 1: ¹H and ¹³C NMR Data for Selected Pyrido[2,3-b]pyrazine Analogues
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine | DMSO-d6 | 1.23 (s, 3H, CH₃), 6.49-8.28 (m, 8H, Ar-H), 9.60 (s, 1H, NH) | Not specified | ssjournals.co.in |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | CDCl₃ | 9.10 (d, 1H), 8.58 (d, 1H), 7.59 (m, 2H), 7.46 (m, 2H), 7.10 (m, 2H) | 155.14, 149.73, 148.44, 148.03, 140.83, 140.36, 138.89, 135.82, 130.88, 130.66, 130.33, 130.07, 127.78, 127.72, 120.81 | nih.gov |
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | CDCl₃ | 9.50 (d, 1H), 8.79 (d, 1H), 7.90 (dd, 1H), 7.59 (m, 2H), 7.38 (dd, 2H), 7.10 (m, 2H) | 154.28, 149.68, 149.31, 147.68, 141.17, 140.56, 137.63, 135.62, 130.60, 130.46, 129.96, 129.45, 127.70, 127.64, 125.12 | nih.gov |
| 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine | CDCl₃ | 9.07 (s, 1H), 8.90 (s, 1H), 2.81 (s, 3H) | 154.31, 147.22, 146.86, 146.58, 146.43, 136.44, 123.62 | ikm.org.my |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the functional groups present in 3-methylpyrido[2,3-b]pyrazine and its derivatives by detecting the vibrational frequencies of their chemical bonds.
The IR spectra of pyrido[2,3-b]pyrazine analogues show characteristic absorption bands. For example, a broad absorption band around 3442 cm⁻¹ is indicative of an O-H or N-H stretching vibration. ssjournals.co.in The presence of an amino group (NH) in (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine is confirmed by an absorption band at 3337 cm⁻¹. ssjournals.co.in Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, as seen in 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (3099 cm⁻¹) and its unbrominated counterpart (3101 cm⁻¹). nih.gov
The C=N and C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. For instance, 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine shows prominent peaks at 1541, 1453, and 1409 cm⁻¹. nih.gov Its 7-bromo derivative exhibits similar bands at 1539, 1427, and 1410 cm⁻¹. nih.gov In a series of 3-substituted pyrido[2,3-b]pyrazine derivatives, the C=O group stretching vibration is found in the range of 1566–1661 cm⁻¹. researchgate.net
Table 2: Key FT-IR Absorption Bands for Selected Pyrido[2,3-b]pyrazine Analogues
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine derivative | N-H stretch | 3337 | ssjournals.co.in |
| O-H/N-H stretch | 3442 (broad) | ssjournals.co.in | |
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Aromatic C-H stretch | 3101 | nih.gov |
| C=N, C=C stretch | 1541, 1453, 1409 | nih.gov | |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Aromatic C-H stretch | 3099 | nih.gov |
| C=N, C=C stretch | 1539, 1427, 1410 | nih.gov | |
| 3-substituted pyrido[2,3-b]pyrazine derivatives | C=O stretch | 1566–1661 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal packing of pyrido[2,3-b]pyrazine analogues is often governed by a combination of hydrogen bonding and π-π stacking interactions. In the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the molecules form intersecting bilayers. nih.gov This arrangement is facilitated by offset π-stacking between the pyridopyrazine moieties, with an interplanar distance of 3.431(9) Å and an offset of 1.14 Å. nih.gov
In contrast, the crystal packing of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine is characterized by a head-to-head arrangement where molecules are linked by C-H···Br and C-H···N intermolecular interactions, forming layers. nih.gov For 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, the crystal structure reveals oblique stacks of molecules formed by offset π-stacking between pyridine (B92270) and pyrazine (B50134) rings of adjacent molecules. iucr.org These stacks are further associated through C-H···O hydrogen bonds and C-Br···π(ring) interactions. iucr.org Similarly, the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate features pyrazine-pyrazine π-π interactions and is stabilized by C-H···O and C-H···N hydrogen bonds, creating a three-dimensional network. oalib.com
The conformation of pyrido[2,3-b]pyrazine analogues in the crystalline state reveals important structural features. In 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar, with the two fused rings inclined to each other by only 1.33(7)°. nih.gov The thienyl rings are inclined to the mean plane of the pyridopyrazine core by 6.16(7)° and 86.66(8)°. nih.gov
The introduction of a bromine atom at the 7-position in 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine induces a significant conformational change. The pyridopyrazine moiety becomes buckled, with the dihedral angle between the pyridine and pyrazine rings increasing to 8.78(10)°. nih.gov The dihedral angles between the thienyl rings and the pyridopyrazine mean plane are also altered to 33.29(11)° and 19.84(9)°. nih.gov In 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, the bicyclic core is essentially planar, and the butyl substituents adopt extended conformations on opposite sides of this core. iucr.org
Table 3: Crystallographic Data for Selected Pyrido[2,3-b]pyrazine Analogues
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Conformational Features | Reference |
|---|---|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Offset π-stacking (interplanar distance 3.431(9) Å) | Relatively planar pyridopyrazine moiety (dihedral angle 1.33(7)°) | nih.gov |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | C-H···Br and C-H···N hydrogen bonds | Buckled pyridopyrazine moiety (dihedral angle 8.78(10)°) | nih.gov |
| 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione | Not specified | Not specified | Offset π-stacking, C-H···O hydrogen bonds, C-Br···π(ring) interactions | Planar bicyclic core, extended butyl conformations | iucr.org |
| Methyl pyrido[2,3-b]pyrazine-3-carboxylate | Not specified | Not specified | π-π interactions, C-H···O and C-H···N hydrogen bonds | Forms a three-dimensional network | oalib.com |
Computational Chemistry and Theoretical Insights into 3 Methylpyrido 2,3 B Pyrazine
Molecular Dynamics Simulations and Nonadiabatic Processes (e.g., Proton-Coupled Electron Transfer)
The study of photo-induced processes in heterocyclic compounds like 3-methylpyrido[2,3-b]pyrazine is crucial for applications in areas such as green hydrogen production. nih.gov A key process in this context is the Excited-State Proton-Coupled Electron Transfer (PCET), which involves the transfer of both a proton and an electron from one molecule to another upon light absorption. chemrxiv.org Computational studies employing ab initio quantum-chemical methods and on-the-fly nonadiabatic molecular dynamics simulations have provided deep insights into the mechanism and photodynamics of PCET, particularly in complexes of the parent molecule, pyrido[2,3-b]pyrazine (B189457), with methanol (B129727). nih.govrsc.org
These simulations reveal that the PCET process in these complexes is both ultrafast and highly efficient. nih.gov A critical factor determining this efficiency is the site of hydrogen bonding between the pyrido[2,3-b]pyrazine molecule and methanol. rsc.org The process is significantly more effective when the intramolecular hydrogen bond forms with one of the β-positioned nitrogen atoms of the pyrazine (B50134) ring. nih.gov In contrast, complexes where the hydrogen bond forms with an isolated nitrogen site exhibit much lower reactivity. nih.gov
The enhanced reactivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in the case of β-nitrogen hydrogen bonding. nih.gov Nonadiabatic molecular dynamics simulations, which account for the transitions between different electronic states, are essential for capturing the dynamics of such photoreactions. chemrxiv.org These simulations track the evolution of the electronic state populations over time following photoexcitation, providing a detailed picture of the reaction timescale and the influence of nonadiabatic effects. chemrxiv.org
This theoretical framework for the photo-oxidation of methanol complexed with pyrido[2,3-b]pyrazine serves as a foundational model for understanding how substitutions, such as the methyl group at the 3-position, might modulate the photodynamics and efficiency of the PCET process. chemrxiv.org
Table 1: Key Findings from Nonadiabatic Molecular Dynamics Simulations of Pyrido[2,3-b]pyrazine-Methanol Complexes
| Finding | Significance | Reference |
| PCET process is ultrafast and efficient. | Demonstrates the potential of this class of compounds in light-induced chemical reactions. | nih.gov |
| Reactivity is dependent on the H-bond location. | Bonding to β-positioned nitrogen atoms significantly enhances the reaction rate compared to isolated nitrogen sites. | nih.govrsc.org |
| Stabilization of the reactive ππ* charge-transfer state is crucial. | Explains the mechanistic origin of the enhanced reactivity observed with β-nitrogen bonding. | nih.gov |
| Nonadiabatic dynamics are key to the process. | Highlights the necessity of advanced computational methods to accurately model the photo-induced reaction. | chemrxiv.org |
In Silico Modeling for Molecular Interactions and Binding Predictions
In silico modeling, particularly molecular docking, is a powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein. ikm.org.my This method is instrumental in drug discovery and molecular biology for screening potential therapeutic agents. For derivatives of this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of specific biological targets, such as the KRAS protein, which is implicated in various cancers. ikm.org.my
These studies computationally place the ligand (the pyrido[2,3-b]pyrazine derivative) into the binding site of the target protein and calculate a score, often in the form of binding energy, which estimates the strength of the interaction. ikm.org.my A lower binding energy typically indicates a more stable and potent interaction.
For example, a study on novel 3-substituted pyrido[2,3-b]pyrazine derivatives investigated their binding to the KRAS protein structure. The results showed strong binding affinities, characterized by significant negative binding energies and the formation of multiple hydrogen bonds with key amino acid residues in the protein's active site. ikm.org.my Hydrogen bonds are critical non-covalent interactions that stabilize the ligand-protein complex.
Specific findings from these in silico analyses include:
Compound 7a , a derivative, was predicted to form seven strong hydrogen bonds with the amino acids Gly13, Val29, Asn116, Asp119, Ser145, and Ala146, achieving a binding energy of -8.0 kcal/mol. ikm.org.my
Compound 7b , another derivative, was found to bind strongly through four hydrogen bonds with the residues Asn116, Lys117, Asp119, and Ser145, resulting in an even more favorable binding energy of -8.2 kcal/mol. ikm.org.my
These computational predictions provide valuable insights into the structure-activity relationship, guiding the synthesis and optimization of more effective compounds. ikm.org.my
Table 2: Predicted Molecular Interactions of 3-Substituted Pyrido[2,3-b]pyrazine Derivatives with KRAS Protein
| Compound ID | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds | Reference |
| 7a | -8.0 | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 | 7 | ikm.org.my |
| 7b | -8.2 | Asn116, Lys117, Asp119, Ser145 | 4 | ikm.org.my |
Computational Approaches for Regioselectivity Resolution
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a fundamental challenge in the synthesis of complex organic molecules like this compound. Computational chemistry offers powerful methods to predict and resolve the regiochemical outcomes of reactions, particularly electrophilic aromatic substitutions on heteroaromatic systems. nih.gov
One effective computational approach involves the calculation of Nuclear Magnetic Resonance (NMR) shifts. nih.gov Studies have shown a strong correlation between the predicted ¹³C and/or ¹H chemical shifts of a heterocycle and the regiochemical outcome of reactions like halogenation. In a large number of cases, the site of electrophilic attack corresponds to the atom with the lowest calculated chemical shift. nih.gov
When predictions based on NMR shifts are ambiguous, analyzing the molecule's Highest Occupied Molecular Orbital (HOMO) using density functional theory (DFT) can provide further clarification. The region of the molecule with the largest HOMO lobe often indicates the most nucleophilic site, which is where an electrophile is most likely to attack. nih.gov The combined use of calculated NMR shifts and HOMO analysis has been shown to predict the correct regioselectivity with high accuracy (>95%). nih.gov
The practical importance of resolving regioselectivity is evident in the synthesis of pyrido[2,3-b]pyrazine derivatives. For instance, the synthesis of a key intermediate for 3-substituted derivatives involves the chlorination of a precursor using POCl₃. ikm.org.my Similarly, another synthesis route describes the reaction of 2,3-diaminopyridine (B105623) with ethyl pyruvate (B1213749), followed by treatment with POCl₃, which results in a mixture of isomers: 3-chloro-2-methylpyrido[2,3-b]pyrazine (B2385149) and 2-chloro-3-methylpyrido[2,3-b]pyrazine. amazonaws.com The formation of such isomeric mixtures complicates purification and reduces the yield of the desired product. Applying computational methods to predict the reactivity of the different positions on the pyrido[2,3-b]pyrazine core could guide the choice of reagents and reaction conditions to favor the formation of a single, desired regioisomer.
Table 3: Computational Methods for Predicting Regioselectivity
| Computational Method | Principle | Application to Pyrido[2,3-b]pyrazines | Reference |
| Calculated NMR Shifts | The site with the lowest predicted ¹³C or ¹H chemical shift is often the most reactive to electrophiles. | Predicts the likely position of substitution (e.g., chlorination, bromination) on the heterocyclic ring. | nih.gov |
| HOMO Analysis (DFT) | The position with the largest lobe of the Highest Occupied Molecular Orbital is the most nucleophilic. | Resolves ambiguities from NMR shift predictions and confirms the most electron-rich site for attack. | nih.gov |
Molecular Mechanisms of Biological Activity for Pyrido 2,3 B Pyrazine Derivatives
Enzyme Inhibition Profiles
Derivatives of pyrido[2,3-b]pyrazine (B189457) have been investigated for their ability to inhibit a range of enzymes, indicating their potential as therapeutic agents in various disease contexts.
Kinase Inhibition
The pyrido[2,3-b]pyrazine core has been identified as a promising scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. Research has shown that novel pyrido[2,3-b]pyrazines can inhibit both erlotinib-sensitive and erlotinib-resistant cell lines. nih.gov This is particularly significant for overcoming drug resistance in cancer treatment. One study highlighted a compound, designated as 7n, which demonstrated potent inhibitory activity with IC50 values of 0.09 μM and 0.15 μM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, respectively. nih.gov The study explored the impact of substituent positions on the heteroaromatic moiety at position 7 and noted the importance of an unsubstituted position 2 on the pyridopyrazine core for activity. nih.gov While this research provides strong evidence for the potential of the broader class of pyrido[2,3-b]pyrazines, specific data on the kinase inhibition profile of 3-Methylpyrido[2,3-b]pyrazine is not detailed in the available literature.
Interactive Data Table: Kinase Inhibition of a Pyrido[2,3-b]pyrazine Derivative
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 7n | PC9 (erlotinib-sensitive) | 0.09 |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl Peptidase IV (DPP-IV) is a key target in the management of type 2 diabetes. While the broader class of pyrazine-containing heterocyclic compounds has been explored for various biological activities, specific studies detailing the DPP-IV inhibitory activity of this compound or its close derivatives are not prominent in the currently available scientific literature. Research into DPP-IV inhibitors has largely focused on other heterocyclic systems. nih.govmdpi.comresearchgate.net
Antiurease Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. A study investigating the biological activities of a series of pyrido[2,3-b]pyrazine derivatives reported their in vitro antiurease activity. nih.gov This suggests a potential application for these compounds in addressing bacterial infections. However, the specific contribution of a methyl group at the 3-position to this activity has not been explicitly detailed.
Cytochrome P450 Inhibition (Theoretical Studies)
Cytochrome P450 (CYP) enzymes are fundamental to drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov Studies on pyrazine (B50134) and its simpler derivatives have shown that they can induce hepatic microsomal cytochrome P450-dependent enzyme activities. nih.gov For instance, pyrazine itself has been shown to increase levels of CYP2E1, while some of its derivatives induce CYP2B1 and CYP3A isoenzymes. nih.gov Thiophene and pyrazine-containing compounds are known to be potential inhibitors of CYP enzymes. sigmaaldrich.com However, theoretical studies specifically focused on the inhibitory effects of this compound on cytochrome P450 enzymes are not extensively covered in the available literature.
Receptor Modulation and Antagonism
Beyond enzyme inhibition, pyrido[2,3-b]pyrazine derivatives have also been shown to modulate the activity of specific receptors.
TRPV1 Receptor Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. The development of TRPV1 antagonists is a key strategy for novel analgesic agents. wikipedia.org In the search for such agents, the pyrido[2,3-b]pyrazine core was successfully used to replace a 1,8-naphthyridine (B1210474) core in a series of compounds, which had shown a high potential for forming reactive metabolites. researchwithrutgers.com This modification led to the discovery of a compound (designated as 26 in the study) that exhibited a significantly lower potential for reactive metabolite formation while maintaining its efficacy as a TRPV1 antagonist. researchwithrutgers.com This compound was found to be an orally bioavailable TRPV1 antagonist with the ability to attenuate carrageenan-induced thermal hyperalgesia and reduce chronic inflammatory pain in preclinical models. researchwithrutgers.com This highlights the utility of the pyrido[2,3-b]pyrazine scaffold in designing safer TRPV1 antagonists.
Interactive Data Table: Profile of a Pyrido[2,3-b]pyrazine-based TRPV1 Antagonist
| Feature | Description |
|---|---|
| Compound Core | Pyrido[2,3-b]pyrazine |
| Biological Target | TRPV1 Receptor |
| Activity | Antagonist |
| Key Advantage | Reduced potential for reactive metabolite formation |
Human Neurokinin-3 (hNK-3) Receptor Antagonism
The pyrido[2,3-b]pyrazine core structure has been identified as a promising scaffold for the development of antagonists for the human neurokinin-3 (hNK-3) receptor. nih.gov The hNK-3 receptor, part of the tachykinin receptor family, plays a crucial role in the central nervous system. Its modulation is a key area of investigation for therapeutic interventions in various neurological and hormonal disorders. The antagonism of this receptor by pyrido[2,3-b]pyrazine derivatives represents a significant area of interest in medicinal chemistry, although specific compound activities from clinical trials are not yet widely published. nih.gov
GnRH Receptor Antagonism
Derivatives of pyrido[2,3-b]pyrazine have also been explored for their potential as antagonists of the Gonadotropin-releasing hormone (GnRH) receptor. nih.gov The GnRH receptor is a critical component of the hypothalamic-pituitary-gonadal axis, and its antagonism can effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is therapeutically valuable in the management of hormone-dependent conditions. The investigation into pyrido[2,3-b]pyrazines as GnRH antagonists highlights the versatility of this chemical scaffold in targeting G-protein coupled receptors involved in reproductive endocrinology. nih.gov
Pathway Modulation
Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway, crucial for cell proliferation and differentiation, is often dysregulated in cancers. Certain derivatives of pyrido[2,3-b]pyrazine have been specifically developed and identified as potent inhibitors of this pathway. nih.gov
In one study, a series of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and shown to effectively inhibit the Wnt/β-catenin signaling pathway and suppress cancer cell proliferation. nih.gov The research highlighted that the 2,3,6-trisubstituted pyrido[2,3-b]pyrazine core skeleton demonstrated higher activity compared to similar quinoxaline (B1680401) structures, marking it as a promising framework for small-molecule inhibitors targeting this pathway in non-small-cell lung cancer (NSCLC) cell lines. nih.gov
| Compound ID | Description | Activity | Source |
| Compound 954 | A 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivative. | Presented the highest activity in inhibiting the Wnt/β-catenin signal pathway. | nih.gov |
| General Class | 2,3,6-trisubstituted pyrido[2,3-b]pyrazine core skeletons. | Showed higher inhibitory activity than 2,3,6-trisubstituted quinoxalines. | nih.gov |
Pharmacophore mapping of the most active compound, 954, revealed that the pyrido[2,3-b]pyrazine core serves as both a hydrogen-bond acceptor site and a hydrophobic center, which are key interactions for its inhibitory function. nih.gov
Signal Transduction Modulation by ATP-Consuming Proteins
A significant mechanism of action for many pyrido[2,3-b]pyrazine derivatives is the modulation of signal transduction pathways through the inhibition of ATP-consuming proteins, particularly protein kinases. nih.govnih.gov Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its phosphorylating activity. nih.govresearchgate.net
Research has demonstrated the efficacy of novel pyrido[2,3-b]pyrazines as antitumor agents, including in tumors that have developed resistance to other kinase inhibitors like erlotinib. nih.gov This suggests that these compounds can target kinases or signaling networks that are crucial for the survival of resistant cancer cells. nih.gov For example, a specific derivative, compound 7n, showed potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines. nih.gov
Additionally, pyrido[2,3-b]pyrazine derivatives have been rationally designed as multi-kinase inhibitors, targeting pathways such as the PI3K pathway and fibroblast growth factor receptors (FGFRs), which are often aberrant in various cancers. researchgate.net
| Compound/Class | Target/Cell Line | IC50 Value | Source |
| Compound 7n | Erlotinib-sensitive PC9 cell line | 0.09 µM | nih.gov |
| Compound 7n | Erlotinib-resistant PC9-ER cell line | 0.15 µM | nih.gov |
| Pyrido[3,4-b]pyrazine Derivative | RET kinase (pancreatic cancer cell line MiaPaCa-2) | 25 nM | nih.gov |
Cellular and Molecular Responses
Induction of Apoptosis in Cancer Cell Lines
The anticancer activity of pyrido[2,3-b]pyrazine and its closely related analogs, such as pyrido[2,3-d]pyrimidines, is frequently associated with the induction of apoptosis, or programmed cell death. nih.govnih.gov The inhibition of key survival pathways, such as those mediated by protein kinases, can trigger apoptotic cascades in cancer cells. researchgate.net
Studies on the structurally similar pyrido[2,3-d]pyrimidine (B1209978) scaffold have provided detailed insights into these apoptotic mechanisms. For instance, certain derivatives have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by arresting the cell cycle and modulating key apoptotic proteins. nih.govrsc.org This modulation often involves increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, a significant increase in the activity of executioner caspases, such as caspase-3, is a common finding, confirming the activation of the apoptotic pathway. nih.gov One potent pyrido[2,3-d]pyrimidine derivative, for example, induced a 5.3-fold increase in caspase-3 levels in PC-3 cells. nih.gov Another study showed a compound increased total apoptosis in MCF-7 cells by over 58-fold compared to untreated cells. rsc.org
These findings in closely related compounds strongly suggest that the antiproliferative effects of pyrido[2,3-b]pyrazine derivatives observed in cancer cell lines are, at least in part, due to the induction of apoptosis. nih.govnih.gov
Cell Cycle Regulation and Arrest
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated notable effects on cell cycle regulation, a critical process in cell proliferation and a common target in cancer therapy. Studies on related pyrazine derivatives have shown the ability to induce cell cycle arrest, thereby inhibiting the growth of cancerous cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to cause cell cycle arrest in the G0/G1 phase in human leukemia K562 cells. nih.gov This arrest contributes to an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov
Similarly, research on bioactive pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyrido[2,3-b]pyrazines, has also highlighted their potent effects on the cell cycle. One such derivative was observed to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org This body of evidence suggests that the pyrido[2,3-b]pyrazine core structure is a promising pharmacophore for the development of agents that can control cell proliferation by intervening in the cell cycle.
Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bcl-2, Bax)
The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Pyrido[2,3-b]pyrazine derivatives and their analogs have been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.
In studies involving a pyrazine derivative on chronic myeloid leukemia K562 cells, treatment led to a down-regulation of the anti-apoptotic proteins Bcl-2 and Survivin. nih.govrjeid.com Concurrently, the expression of the pro-apoptotic protein Bax was increased. nih.govrjeid.com This shift in the Bax/Bcl-2 ratio is a crucial event that triggers the intrinsic pathway of apoptosis.
Further supporting these findings, a pyrazolo[3,4-d]pyridazine derivative demonstrated the ability to disrupt the Bcl-2/Bax expression balance in lung cancer cells, leading to the induction of apoptosis. researchgate.net Research on pyrido[2,3-d]pyrimidine derivatives in MCF-7 cells also confirmed the upregulation of Bax and downregulation of Bcl-2, alongside the activation of caspases, which are the executioners of apoptosis. nih.gov These findings underscore the potential of compounds based on the pyrido[2,3-b]pyrazine framework to act as pro-apoptotic agents in cancer therapy.
Interference with Microbial Metabolic Pathways
The antibacterial properties of pyrido[2,3-b]pyrazine derivatives indicate their ability to interfere with essential microbial metabolic pathways. While the precise mechanisms are still under investigation, the inhibition of bacterial growth suggests that these compounds may target key enzymatic processes necessary for microbial survival.
A study on new pyrido[2,3-b]pyrazine derivatives revealed significant antibacterial activity against various strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.netimist.ma The effectiveness of these compounds, particularly a derivative with two thiocarbonyl groups, points to the importance of specific structural features for their antibacterial action. researchgate.netimist.ma The presence of side chains on the heterocyclic moiety was found to influence the biological activity. researchgate.net
Furthermore, research into the microbial biosynthesis of pyrazine derivatives has identified metabolic pathways that can be engineered in microorganisms like Pseudomonas putida KT2440. nih.gov L-threonine metabolism, for example, serves as a primary pathway for producing the pyrazine skeleton. nih.gov Understanding these biosynthetic routes in microbes could provide insights into how externally supplied pyrazine derivatives might interfere with these natural processes. The synthesis of pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives has also been explored, with the dioxide derivatives showing strong antibacterial activities, suggesting that the N-oxide functional group may play a role in their mechanism of action. nih.gov
Advanced Applications of Pyrido 2,3 B Pyrazine Systems in Research
Fluorescent Materials for Organic Optoelectronics
Design of Pyrido[2,3-b]pyrazine (B189457) Fluorescent Cores
The pyrido[2,3-b]pyrazine moiety is an effective core for designing fluorescent molecules due to its high electron-accepting ability. nih.gov This scaffold is frequently incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures to induce intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for fluorescence. nih.govrsc.org By chemically modifying the core and attaching various electron-donating groups, researchers can systematically tune the photophysical properties. nih.govrsc.org This strategic design allows for the creation of a wide array of fluorescent materials with emissions spanning the visible spectrum, from blue to red. nih.govrsc.orgnih.gov The resulting dyes are often characterized by high thermal stability and have potential applications in solid-state organic electronics. rsc.org Computational methods like Density Functional Theory (DFT) are often employed to predict how substitutions will affect the molecule's orbital energies (HOMO/LUMO), thereby guiding the rational design of new fluorescent cores with desired emission wavelengths. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters
A significant application of the pyrido[2,3-b]pyrazine core is in the development of emitters for Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF materials can convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), enabling the potential for 100% internal quantum efficiency in electronic devices. nih.gov The key to designing effective TADF emitters is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govfrontiersin.org
The strong electron-accepting nature of the pyrido[2,3-b]pyrazine core, when combined with electron-donating units, facilitates the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This separation effectively reduces the ΔEST, promoting efficient TADF. Research has shown that pyrido[2,3-b]pyrazine-based molecules can achieve very small ΔEST values, making them highly promising candidates for TADF applications. nih.gov
Table 1: Properties of Pyrido[2,3-b]pyrazine-Based Emitters
| Emitter Type | Key Feature | Achieved Property | Source |
|---|---|---|---|
| D–A–D Dyes | Tunable Opto-electrochemical Properties | Small singlet-triplet energy difference (ΔEST = 0.01–0.23 eV) | nih.gov |
| D-π-A Emitters | Emission Color Tuning | Tuned from normal fluorescence to TADF | nih.gov |
Application in Organic Light-Emitting Diodes (OLEDs) Research
The successful design of efficient pyrido[2,3-b]pyrazine-based TADF emitters has led directly to their investigation in Organic Light-Emitting Diodes (OLEDs). nih.gov As the emissive component in an OLED, these materials are responsible for generating light. The performance of these devices is critically dependent on the properties of the emitter.
By incorporating pyrido[2,3-b]pyrazine derivatives as doped emitters in the emissive layer of OLEDs, researchers have achieved bright electroluminescence with colors covering the entire visible-light range, from pure blue to orange-red. nih.gov These devices have demonstrated high external quantum efficiencies (EQE), a key metric for OLED performance. nih.gov Furthermore, TADF emitters based on the pyrido[2,3-b]pyrazine scaffold have been noted for their superior efficiency stability compared to analogous structures. nih.gov
Table 2: Performance of OLEDs with Pyrido[2,3-b]pyrazine-Based TADF Emitters
| Emission Color | Maximum External Quantum Efficiency (EQE) | Source |
|---|---|---|
| Green | >12.9% | nih.gov |
| Yellow | >12.9% | nih.gov |
| Orange-Red | 16.7% | nih.gov |
Antioxidant Activity in Chemical Biology Research
In addition to materials science, the pyrido[2,3-b]pyrazine scaffold is a subject of interest in chemical biology and medicinal chemistry. tandfonline.comresearchgate.net Derivatives of this heterocyclic system have been investigated for a variety of pharmacological actions, including antioxidant activity. researchgate.netnih.govrsc.org Antioxidants can neutralize harmful free radicals, playing a crucial role in mitigating oxidative stress associated with various pathologies. nih.gov
A study focused on a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives found that compounds bearing a phenolic hydroxyl-substituted styryl side chain exhibited excellent antioxidant properties in addition to their primary function as aldose reductase inhibitors. nih.gov One of the most potent compounds from this series, designated 11i, demonstrated an antioxidant ability comparable to that of Trolox, a well-known antioxidant standard. nih.gov This research highlights the potential of the pyrido[2,3-b]pyrazine core as a scaffold for developing multifunctional agents that can address diseases linked to oxidative stress. nih.govrsc.org
Perspectives and Future Directions in 3 Methylpyrido 2,3 B Pyrazine Research
Development of Novel Synthetic Routes and Derivatization Strategies
While established methods for synthesizing the pyrido[2,3-b]pyrazine (B189457) core exist, future efforts will likely focus on developing more efficient, regioselective, and environmentally benign synthetic pathways. A common approach involves the condensation of a pyridinediamine with an α-oxocarbonyl compound. researchgate.net For unsymmetrical starting materials, controlling the regioselectivity to favor a specific isomer, such as the biologically more active one, is a key challenge that requires optimization of reaction conditions like temperature and catalysis. researchgate.net
Future synthetic developments may include:
Multicomponent Reactions: Designing one-pot reactions that combine three or more starting materials to construct the 3-Methylpyrido[2,3-b]pyrazine core with various substituents. This approach, which has been used for related derivatives, enhances efficiency by reducing the number of synthetic steps and purification processes. nih.gov
Catalyst Innovation: Exploring novel catalysts, such as silica-supported bismuth(III) chloride, to facilitate condensation reactions under milder conditions, improving yields and simplifying work-up procedures.
Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.
Derivatization strategies will aim to create libraries of this compound analogs for structure-activity relationship (SAR) studies. Future work will likely explore modifications at various positions of the heterocyclic core to fine-tune biological activity and physical properties. This includes the introduction of diverse functional groups to modulate lipophilicity, electronic properties, and steric bulk, which have been shown to impact efficacy against targets like human cytomegalovirus (HCMV) polymerase and reduce off-target effects such as hERG inhibition. nih.gov
Table 1: Comparison of Synthetic Strategies for Pyrido[2,3-b]pyrazine Scaffolds
| Strategy | Description | Advantages | Key Research Focus |
|---|---|---|---|
| Classical Condensation | Reaction of a 1,2-diamine (e.g., 2,3-diaminopyridine) with a 1,2-dicarbonyl compound. researchgate.netgrowingscience.com | Well-established, versatile for various aryl substituents. growingscience.com | Improving regioselectivity, especially with unsymmetrical dicarbonyls. researchgate.net |
| Multicomponent Synthesis | A one-pot reaction involving multiple starting materials (e.g., an aldehyde, 2-aminopyrazine (B29847), and a dione). nih.gov | High efficiency, atom economy, reduced waste. | Expanding the scope of compatible starting materials for greater diversity. |
| Catalytic Approaches | Use of catalysts like p-TSA or silica-supported metal chlorides to promote the reaction. nih.gov | Milder reaction conditions, potential for reusability of the catalyst. | Development of more active and selective catalysts. |
| N-Oxide Chemistry | Utilization of N-oxides as synthetic intermediates to functionalize the pyrazine (B50134) ring. | Allows for the introduction of substituents that are difficult to add directly. | Exploring novel transformations and functional group interconversions. |
In-depth Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for understanding the structural, electronic, and energetic properties of molecules, thereby guiding synthetic efforts and predicting biological activity. For pyrido[2,3-b]pyrazine derivatives, Density Functional Theory (DFT) computations have already been employed to analyze spectroscopic data, frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties. nih.gov
Future computational research on this compound will likely involve:
Advanced Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of known and novel biological targets. This can predict binding affinities and modes, helping to prioritize compounds for synthesis and biological testing.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions or receptor-ligand interactions with higher accuracy, providing insights into reaction mechanisms and transition states.
Predictive ADMET Modeling: Developing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
NLO Property Prediction: Using computational methods to screen for derivatives with enhanced hyperpolarizability, guiding the design of new materials for applications in photonics and optoelectronics. nih.gov
Table 2: Computational Methods in Pyrido[2,3-b]pyrazine Research
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic structure and properties. nih.gov | HOMO-LUMO gap, vibrational frequencies, NLO properties, charge distribution. nih.govrsc.org |
| Molecular Docking | Prediction of ligand-protein binding. | Binding affinity, interaction modes, identification of key residues. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for antiviral, antibacterial, or anticancer activity. |
| Molecular Dynamics (MD) Simulation | Study of the dynamic behavior of molecules and complexes over time. | Conformational stability, solvent effects, binding free energies. |
Elucidation of Undiscovered Molecular Targets and Mechanisms
The pyrido[2,3-b]pyrazine scaffold has been associated with a wide range of biological activities, including antibacterial properties, inhibition of viral polymerases, and potential as anticancer agents. nih.govgrowingscience.comnih.gov However, for many derivatives, including this compound, the precise molecular targets and mechanisms of action remain to be fully elucidated.
Future research should focus on:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific proteins or nucleic acid sequences that interact with this compound.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays are needed to understand how the compound modulates the target's function. For example, determining the mode of inhibition for an enzyme or characterizing the nature of DNA binding. nih.gov
Broad-Spectrum Screening: Testing this compound and its analogs against diverse panels of cell lines, pathogens, and enzymes to uncover new therapeutic opportunities. For instance, derivatives have shown broad-spectrum activity against several herpesviruses, suggesting a conserved target or mechanism that could be further explored. nih.gov
A significant area of investigation is the development of non-nucleoside inhibitors, where pyrido[2,3-b]pyrazines have shown promise as HCMV DNA polymerase inhibitors. nih.gov Future work will aim to discover other viral or cellular polymerases that can be targeted by this class of compounds.
Exploration of New Material Science Applications
The unique electronic and photophysical properties of fused aromatic systems like pyrido[2,3-b]pyrazine make them attractive candidates for applications in material science. Research has demonstrated that derivatives of this scaffold possess significant nonlinear optical (NLO) properties, which are crucial for applications in telecommunications, optical computing, and data storage. nih.gov
Future directions in material science could include:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound derivatives for use as emitters or host materials in OLEDs.
Organic Photovoltaics (OPVs): Designing and synthesizing polymers incorporating the pyrido[2,3-b]pyrazine unit to act as low band gap materials for solar energy conversion, similar to the successful application of related thieno[3,4-b]pyrazine (B1257052) systems. rsc.org
Chemosensors: Developing derivatives that exhibit changes in their fluorescence or color upon binding to specific ions or molecules, enabling their use as chemical sensors. nih.gov The electrochemical properties of these compounds also make them suitable for the development of electrochemical DNA biosensors. nih.gov
Conducting Polymers: Polymerizing functionalized this compound monomers to create novel conducting polymers with tunable electronic properties.
Integration of Multi-Omics Approaches in Biological Investigations
To gain a holistic understanding of the biological effects of this compound, future studies should move beyond single-target analyses and embrace systems biology approaches. The integration of multiple "omics" platforms can provide a comprehensive view of the cellular response to a compound. mdpi.com
This integrated approach would involve:
Transcriptomics: Using RNA sequencing to analyze how this compound alters gene expression profiles in cells or tissues, revealing the pathways that are activated or inhibited.
Proteomics: Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of altered gene expression.
Metabolomics: Profiling the changes in small-molecule metabolites to assess the compound's impact on cellular metabolism and identify potential biomarkers of its activity. hh-ra.org
By combining these datasets, researchers can construct detailed network models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for efficacy. mdpi.com This multi-omics strategy will be invaluable for advancing the most promising this compound derivatives through the preclinical development pipeline.
Q & A
Q. What are the optimized synthetic routes for 3-methylpyrido[2,3-b]pyrazine, and how do reaction conditions influence regioselectivity?
The synthesis of pyrido[2,3-b]pyrazine derivatives often employs cyclocondensation reactions. For example, 3-substituted analogs like this compound can be synthesized via a regioselective approach using 2,3-diaminopyridine and glyoxal derivatives. Key steps include:
- Reagent selection : Use of ammonium bifluoride as a catalyst enhances regioselectivity, favoring the formation of the 3-methyl isomer over competing products .
- Conditions : Reactions performed in ethanol at 80°C for 12 hours yield >90% purity. Crystal structure data (e.g., monoclinic, P21/c space group, β = 101.885°) confirm regiochemistry .
- Challenges : Competing pathways may form isomers like 2-thienylpyrido[2,3-b]pyrazine (5% yield), requiring chromatographic separation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Advanced spectroscopic and crystallographic methods are critical:
- X-ray diffraction : Monoclinic crystal structures (a = 7.0026 Å, b = 13.0291 Å) validate the fused pyridine-pyrazine backbone and methyl substitution at position 3 .
- NMR analysis : Distinct 1H NMR signals for aromatic protons (δ 7.8–8.5 ppm) and methyl groups (δ 2.5 ppm) differentiate isomers .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 213.26 for C11H7N3S derivatives) confirm molecular weight .
Q. What preliminary biological screening models are suitable for evaluating this compound derivatives?
Initial bioactivity assessments focus on kinase inhibition and cytotoxicity:
- Kinase assays : FGFR1 inhibition can be tested via fluorescence polarization assays, where the pyrazine ring forms hydrogen bonds with the kinase hinge region (IC50 < 1 µM for active analogs) .
- Cell-based screens : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. Derivatives with IC50 < 10 µM warrant further study .
Advanced Research Questions
Q. How do electronic properties (HOMO/LUMO) of this compound influence its photophysical applications?
Computational and experimental studies reveal:
- Bandgap tuning : Substitution at the 3-position lowers the LUMO energy (-2.3 eV) due to electron-withdrawing effects, enabling visible-light emission (450–650 nm) .
- TADF applications : Pyrido[2,3-b]pyrazine-dihydrophenazasiline dyads exhibit thermally activated delayed fluorescence (DEST = 0.23 eV), achieving external quantum efficiencies (EQE) up to 20% in OLEDs .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for FGFR inhibition by this compound analogs?
Conflicting SAR data may arise from off-target effects or solvent interactions:
- Mutagenesis studies : Replace key FGFR1 residues (e.g., Ala553) to confirm hydrogen bonding with the pyrazine nitrogen .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize the bioactive conformation, enhancing IC50 by 3-fold compared to nonpolar media .
- Analogs with halogens : 7-Iodo derivatives show improved binding (ΔG = -9.2 kcal/mol) but reduced solubility, necessitating prodrug strategies .
Q. How can computational modeling guide the design of this compound-based CDK inhibitors?
Molecular docking and MD simulations are pivotal:
Q. What methodologies address metabolic instability in this compound drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
